REACTION_CXSMILES
|
C([O:4][C:5]1([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6]1)(=O)C.[Cl:21]C(OCC)=O>C1C=CC=CC=1>[ClH:21].[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]([C:5]2([OH:4])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)=[O:20])=[CH:14][CH:15]=1 |f:3.4|
|
Name
|
4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1(CCN(CC1)C)C(C1=CC=C(C=C1)F)=O
|
Name
|
27.1
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting oil was added 250 ml
|
Type
|
TEMPERATURE
|
Details
|
of 6 Normal HCl and the mixture was refluxed for seventy-two hours
|
Type
|
CUSTOM
|
Details
|
Most of the water was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol was added
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol giving eighteen grams of 4-(p-fluorobenzoyl)-4-hydroxypiperidine hydrochloride
|
Name
|
|
Type
|
|
Smiles
|
Cl.FC1=CC=C(C(=O)C2(CCNCC2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |